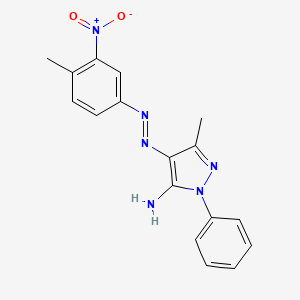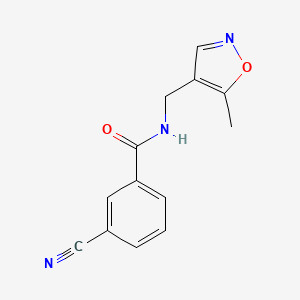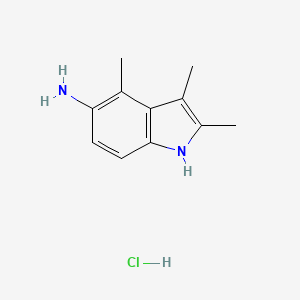
2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is an organic compound with the CAS Number: 2375270-10-1 . It has a molecular weight of 210.71 . The IUPAC name for this compound is 2,3,4-trimethyl-1H-indol-5-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2,3,4-Trimethyl-1H-indol-5-amine hydrochloride is 1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would require further investigation.
Result of Action
Some indole derivatives have shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tryptamine hydrochloride has several advantages for lab experiments, including its availability and relatively low cost. Additionally, it has been widely studied and has a well-established safety profile. However, there are also several limitations to its use in lab experiments, including its potential for inducing psychedelic experiences in human subjects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride hydrochloride, including the development of more selective and potent agonists and antagonists for the serotonin receptors, the investigation of its potential therapeutic applications in the treatment of various mental health disorders, and the exploration of its potential as a tool for neuroscience research. Additionally, further research is needed to fully understand the mechanism of action of this compound hydrochloride and its effects on the central nervous system.
Métodos De Síntesis
Tryptamine hydrochloride can be synthesized through a variety of methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or lithium aluminum hydride, or the decarboxylation of tryptophan with strong acids. However, the most common method for synthesizing 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride hydrochloride is through the decarboxylation of tryptophan with the enzyme tryptophan decarboxylase, which is found in various plant and animal sources.
Aplicaciones Científicas De Investigación
Tryptamine hydrochloride has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have various effects on the central nervous system, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of psychedelic experiences. Additionally, 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride hydrochloride has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression, anxiety, and addiction.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,3,4-trimethyl-1H-indol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUIPYAIRGIGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2)N)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


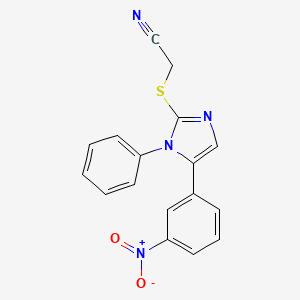
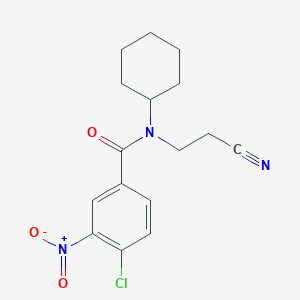
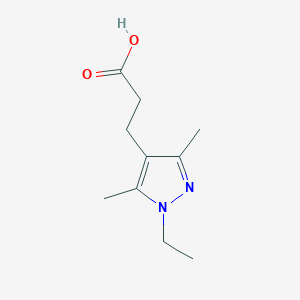

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)
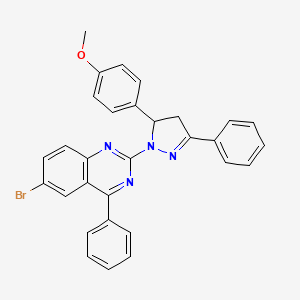
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
